molecular formula C18H29NO3 B1677043 n-Vanillyldecanamide CAS No. 31078-36-1

n-Vanillyldecanamide

Cat. No. B1677043
CAS RN: 31078-36-1
M. Wt: 307.4 g/mol
InChI Key: QLHTWDQJPOTDMV-UHFFFAOYSA-N
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Description

N-Vanillyldecanamide is a natural product found in Capsicum annuum . It has a molecular formula of C18H29NO3 .


Synthesis Analysis

The synthesis of n-vanillyldecanamide was achieved using a method based on those described by Nelson (1919) and Jones and Pyman (1925) .


Molecular Structure Analysis

The molecular structure of n-Vanillyldecanamide consists of 18 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The IUPAC name for n-Vanillyldecanamide is N - [ (4-hydroxy-3-methoxyphenyl)methyl]decanamide .


Chemical Reactions Analysis

The metabolism of capsaicinoids, including n-Vanillyldecanamide, involves the production of unique macrocyclic, alkyl dehydrogenated, ω-, and ω-1-hydroxylated products . The metabolism is governed, in part, by the stability and propensity to form an intermediate radical and a carbocation, and a direct interaction between the alkyl terminus and the heme of many P450 enzymes .


Physical And Chemical Properties Analysis

N-Vanillyldecanamide has a molecular weight of 307.4 g/mol . It is a solid substance with a white to off-white color .

Scientific Research Applications

Neuroprotective Effects

  • Vanillyl Alcohol in Neurological Ailments : Gastrodia elata Blume, containing vanillyl alcohol, has been used in oriental medicine for neurological ailments such as vertigo, general paralysis, and epilepsy. Studies have shown vanillyl alcohol's potential in protecting dopaminergic MN9D cells against MPP+-induced apoptosis, suggesting its use in treating neurodegenerative diseases like Parkinson’s disease (Kim, Choi, & Jung, 2011).

Anticonvulsive and Antioxidant Properties

  • Vanillyl Alcohol in Anticonvulsive Therapy : Vanillyl alcohol, derived from Gastrodia elata Bl., was found to have anticonvulsive properties and free radical scavenging activities in a rat model of epilepsy. This suggests its potential in treating convulsive disorders (Hsieh et al., 2000).

Cancer Research

  • Capsaicin and Human Cancer : Capsaicin (N-vanillyl-8-methyl-1-nonenamide) has been explored for its potential in cancer treatment, particularly for its chemopreventive effects and multi-biological activities like anti-mutagenic, antioxidant, and anti-inflammatory properties (Ito et al., 2004).

Plant Growth Regulation

  • Alkamides in Plant Growth : Alkamides, including N-isopropyldecanamide, found in humic acids, are identified as a new class of plant growth regulators. They have shown significant effects on root growth and plasma membrane H+-ATPase activity in maize seedlings (Zandonadi et al., 2019).

Biochemical Applications

  • Vanillyl Alcohol in Bio-based Epoxy Resins : Vanillyl alcohol has been used in the synthesis of bio-based epoxy resins, showing its potential as a renewable resource for polymer production (Hernandez et al., 2016).

Interaction with Cannabinoid System

  • **Vanilloid Receptor Agonists and Cannabinoid System**: Studies have explored the interaction between synthetic vanilloids like N-vanillyl-arachidonoyl-amide (arvanil) and the endogenous cannabinoid system. Arvanil, a potential agonist of cannabinoid CB(1) and capsaicin VR(1) receptors, has shown significant neurobehavioral effects in mice, indicating its potential therapeutic applications (Di Marzo et al., 2000).

Inflammation and Hepatotoxicity

  • Vanillylacetone in Hepatotoxicity Treatment : Vanillylacetone has been researched for its therapeutic potential against carbon tetrachloride (CCl4) induced hepatotoxicity in mice, demonstrating its efficacy in suppressing serum markers, oxidative stress, inflammatory cytokines, and apoptosis (Alam et al., 2018).

Safety And Hazards

N-Vanillyldecanamide is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

While there are many studies on capsaicinoids, including n-Vanillyldecanamide, there are still many conflicting or incomplete studies, especially in the case of the anticancerogenic activity of capsaicinoids . Therefore, more research is needed to clearly confirm its activity in this regard .

properties

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-9-10-18(21)19-14-15-11-12-16(20)17(13-15)22-2/h11-13,20H,3-10,14H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHTWDQJPOTDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185028
Record name N-Vanillyldecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Vanillyldecanamide

CAS RN

31078-36-1
Record name N-Vanillyldecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31078-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Vanillyldecanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031078361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Vanillyldecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-VANILLYLDECANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18EB43C97X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
A Wesolowska, D Jadczak… - Acta Scientiarum …, 2011 - yadda.icm.edu.pl
… Generally, the higher percentage amounts of the other capsaicinoids (nonivamide, N-vanillyldecanamide, homodihydrocapsaicin) were observed in hot pepper ‘Etna’. The content of …
Number of citations: 80 yadda.icm.edu.pl
RQ Thompson, K Loa - Food chemistry, 2011 - Elsevier
… Dihydrocapsaicin (8-methyl) dominated the chromatogram with small amounts of N-vanillyldecanamide and the homodihydrocapsaicin isomers eluting at later times. From their …
Number of citations: 10 www.sciencedirect.com
R Wang, Y Liu, S Sun, Y Si, X Liu, X Liu… - Natural product …, 2020 - Taylor & Francis
One new capsaicinoid, N-vanillyl-4E,6E-dien-8-methylnonanamide (4), along with nine known capsaicinoids, capsaicin (1), dihydrocapsaicin (2), N-vanillyloctanamide (3), …
Number of citations: 8 www.tandfonline.com
CA Reilly, GS Yost - Drug metabolism and disposition, 2005 - ASPET
… its metabolites were as follows: n-vanillyloctanamide (57.5% methanol); nordihydrocapsaicin, capsaicin, and nonivamide (60% methanol); dihydrocapsaicin and n-vanillyldecanamide (…
Number of citations: 42 dmd.aspetjournals.org
KG Sweat, J Broatch, C Borror, K Hagan, TM Cahill - Food chemistry, 2016 - Elsevier
… The confirmed identifications were based on authentic standards purchased from Sigma-Aldrich except for the N-vanillyldecanamide. The latter compound was obtained from a single …
Number of citations: 44 www.sciencedirect.com
RQ Thompson, KW Phinney, MJ Welch… - Analytical and …, 2005 - Springer
… N-vanillyloctanamide and N-vanillyldecanamide were synthesized by a procedure adapted from the literature [16]; the procedure is described in detail in a previous paper [1]. Because …
Number of citations: 64 link.springer.com
RQ Thompson, MJ Pennino, MJ Brenner, MA Mehta - Talanta, 2006 - Elsevier
… N-vanillyloctanamide (NVO) and N-vanillyldecanamide (NVD) were synthesized as described in earlier work [1]. The purity of each standard was >98% as measured by UV absorbance …
Number of citations: 15 www.sciencedirect.com
DJ Bennett, GW Kirby - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… However the spectra of N-vanillyldecanamide and N-veratryldecanamide showed no M + CH, peaks. To clarify this point further, capsaicin mixture was degraded to a nitrogenfree …
Number of citations: 348 pubs.rsc.org
H Kollmannsberger… - Journal of the …, 2011 - Wiley Online Library
… Finally, low levels of the unbranched N-vanillylnonanamide and N-vanillyldecanamide were also detected in most samples, although they reached considerable contributions in C. …
Number of citations: 106 onlinelibrary.wiley.com
H Anderson, Y Yang - Molecules, 2017 - mdpi.com
… In the first separation a mixture of capsaicin, dihydrocapsaicin, and N-Vanillyldecanamide was performed with a 55:45 acetonitrile/universal buffer mixture for the mobile phase. The …
Number of citations: 2 www.mdpi.com

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